molecular formula C16H17F3N6 B2993975 3-Cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine CAS No. 2034494-63-6

3-Cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine

Número de catálogo: B2993975
Número CAS: 2034494-63-6
Peso molecular: 350.349
Clave InChI: SAZAHIQBTDTVJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C16H17F3N6 and its molecular weight is 350.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine, with the CAS number 2034494-63-6, is a novel compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17F3N6, with a molecular weight of 350.3416 g/mol. Its structure includes a pyridazine core substituted with various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC16H17F3N6
Molecular Weight350.3416 g/mol
CAS Number2034494-63-6
SMILESFC(c1ccnc(n1)N1CCN(CC1)c1ccc(nn1)C1CC1)(F)F

Research indicates that the compound targets specific biological pathways, particularly those involved in cell signaling and enzyme inhibition. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's efficacy in inhibiting key enzymes involved in disease processes.

Antiparasitic Activity

A study highlighted the compound's potential as an antiparasitic agent, particularly against malaria. It was shown to inhibit PfATP4-associated Na+^+-ATPase activity, which is critical for the survival of Plasmodium falciparum parasites. The compound demonstrated significant efficacy in mouse models, blocking gamete development and thus preventing transmission to mosquitoes .

Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle progression. The specific targeting of cancer cells while sparing normal cells presents a promising therapeutic profile .

Case Study 1: Malaria Treatment

In a controlled study involving infected mice, the administration of this compound resulted in a significant reduction in parasitemia levels compared to controls. The study concluded that the compound could be a candidate for further development as an antimalarial drug .

Case Study 2: Cancer Cell Lines

Another investigation assessed the compound's effects on human cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer therapeutic agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics, with moderate metabolic stability observed in liver microsomes. Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a viable candidate for clinical development .

Propiedades

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6/c17-16(18,19)13-5-6-20-15(21-13)25-9-7-24(8-10-25)14-4-3-12(22-23-14)11-1-2-11/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZAHIQBTDTVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.